proteoglycan 19
Description
Properties
CAS No. |
105436-41-7 |
|---|---|
Molecular Formula |
C9H10N2OS |
Synonyms |
proteoglycan 19 |
Origin of Product |
United States |
Ii. Molecular Genetics and Transcriptional Regulation of Proteoglycan 19 Expression
Genomic Organization and Gene Structure of the Proteoglycan 19 Locus
Analysis of the genomic sequences corresponding to this compound has provided insights into its structural organization at the DNA level.
Genomic blot hybridizations utilizing cDNA probes spanning the majority of the PG19 mRNA sequence have revealed the presence of 15 to 17 distinct gene fragments. nih.govnih.gov In contrast, similar analyses employing probes specific to either the propeptide region or the combined core protein COOH-terminal domain and 3' untranslated sequences identified single genomic fragments. nih.govnih.gov This suggests that while sequences homologous to parts of the PG19 cDNA are dispersed across multiple genomic locations, a single gene likely codes for the complete PG19 proteoglycan. nih.govnih.gov For instance, in the study of a fibroblast proteoglycan, the entire coding sequence was found within a 1.8 kilobase fragment of cDNA. pnas.org
Genomic blot analysis using cDNA sequences specifically encoding the serine-glycine repeat region of the PG19 core protein identified the same 15 to 17 gene fragments observed with the entire PG19 cDNA. nih.govnih.gov This finding indicates that the coding region for the serine-glycine repeat in PG19 shares homology with sequences present in multiple other genes. nih.govnih.gov The serine-glycine repeat is recognized as the glycosaminoglycan chain-attachment domain within the PG19 proteoglycan. pnas.org A comparison of the core protein sequences of PG19 with other chondroitin (B13769445)/dermatan sulfate (B86663) proteoglycans, such as PG40 and the invariant chain proteoglycan, revealed a homologous 12-amino acid sequence that includes a Ser-Gly dipeptide. pnas.org Similarly, serglycin, another proteoglycan, is characterized by an extended serine-glycine repeat sequence where serine residues serve as attachment sites for glycosaminoglycans. embrn.eu
Identification of Gene Fragments and Coding Regions
Transcriptional Control Mechanisms of this compound Gene Expression
The expression of the PG19 proteoglycan gene is subject to regulatory mechanisms that control its transcription. nih.govnih.gov These mechanisms include cell-type-specific transcription and the selection of a transcriptional start site. nih.govnih.gov Understanding the transcriptional regulation of proteoglycan genes, particularly their tissue-specific and developmental expression patterns, requires the elucidation of the specific transcriptional elements responsible for their control. imrpress.comnih.gov
Studies have indicated that the mRNA encoding PG19 is expressed in a manner unique to specific cell lineages. nih.govnih.gov
The mRNA coding for PG19 has been observed to be uniquely expressed in parietal yolk sac lineages. nih.govnih.gov PG19 was initially designated as a chondroitin sulfate proteoglycan found in yolk sac carcinoma cells. nih.govnih.gov Consistent with this, significant levels of serglycin message, a related proteoglycan, have been detected in the parietal endoderm of mouse embryos. oup.comoup.com This aligns with findings regarding PG19 expression, as parietal endoderm cells exhibit characteristics similar to the cell line in which PG19 was initially studied. oup.comoup.com Furthermore, PG19 mRNA exists in different forms in parietal yolk sac cell lines, attributable to cell-type-specific variations in the length of their 5' untranslated sequences. nih.govnih.gov
Expression in Parietal Yolk Sac Lineages
Regulation via Transcriptional Start Site Selection
Expression of the PG19 proteoglycan gene is regulated at the level of transcriptional initiation. Research indicates that the selection of the transcriptional start site plays a role in controlling PG19 expression. nih.govwikipedia.orgfishersci.ca This mechanism contributes to the cell-type-specific transcription observed for the PG19 gene. nih.govwikipedia.orgfishersci.ca
Differential Effects of Cellular Signaling Molecules on Gene Induction
The induction of PG19 gene expression can be significantly influenced by cellular signaling molecules, notably retinoic acid and cyclic AMP. Studies utilizing F9 embryonal carcinoma cells, a model system for differentiation, have demonstrated the impact of these molecules on PG19 transcript levels. guidetopharmacology.org
Retinoic acid (RA) is a potent inducer of PG19 expression. In F9 embryonal carcinoma cells, PG19 transcripts are undetectable in unstimulated cells but become observable after just two days of stimulation with RA. guidetopharmacology.org The increased expression driven by RA, particularly in conjunction with cAMP, can reach levels at least 100-fold higher during F9 differentiation. guidetopharmacology.org
Cyclic AMP (cAMP) also plays a crucial role in regulating PG19 expression, primarily by enhancing the induction initiated by retinoic acid. When dibutyryl cyclic AMP is added to the culture medium of F9 cells along with RA, it promotes a pathway of differentiation that leads to significantly increased levels of PG19 RNA transcripts. guidetopharmacology.org The combined effect of RA and cAMP results in a substantial increase in PG19 expression, contributing to differentiation processes. guidetopharmacology.org
Retinoic Acid (RA) Dependent Induction
Post-Transcriptional and Translational Regulation of this compound Synthesis
Beyond transcriptional control, the synthesis of this compound is also subject to regulation at the post-transcriptional and translational levels, involving the presence of related mRNA species and variations in the 5' untranslated region.
Presence of this compound-Related mRNAs
In addition to the primary PG19 mRNA, several PG19-related mRNA species have been observed. nih.govwikipedia.orgfishersci.ca These related mRNAs exhibit homology with the serine-glycine coding sequence of the PG19 cDNA, suggesting they may code for other proteoglycans. nih.govwikipedia.orgfishersci.ca The presence of these related transcripts indicates a complex regulatory landscape involving potentially alternative splicing or the expression of related genes.
Iii. Biosynthesis and Post Translational Processing of Proteoglycans
Core Protein Synthesis and Glycosaminoglycan Linkage Region Formation
The initial step in proteoglycan biosynthesis is the synthesis of the core protein. This occurs in the rough endoplasmic reticulum (RER), similar to other secretory proteins. wikipathways.orgwikipathways.orgnih.govrupress.org Once synthesized, the core protein is translocated into the lumen of the RER and subsequently moves to the Golgi apparatus, where the attachment of GAG chains begins. wikipathways.orgwikipathways.orgnih.govrupress.org
The attachment of most GAG chains (chondroitin sulfate (B86663), dermatan sulfate, heparan sulfate, and heparin) to the core protein is initiated by the formation of a common tetrasaccharide linkage region. sigmaaldrich.comopenbiochemistryjournal.comglycoforum.gr.jpportlandpress.comglycoforum.gr.jpresearchgate.netmdpi.com This linkage region serves as a primer for the subsequent elongation of the specific GAG chains. openbiochemistryjournal.comglycoforum.gr.jppnas.org The synthesis of this tetrasaccharide occurs in a compartment intermediate to the ER and Golgi, or within the cis-Golgi. openbiochemistryjournal.comresearchgate.netbiologists.comnih.gov
The attachment of the GAG chain to the core protein typically occurs through an O-glycosidic bond to a specific serine residue within the core protein. wikipathways.orgwikipathways.orgsigmaaldrich.comopenbiochemistryjournal.comnih.govnih.govnih.gov While a single, strict consensus sequence for GAG chain initiation has not been definitively established, serine residues flanked by glycine (B1666218) are often involved. openbiochemistryjournal.comnih.govnih.gov Additionally, the presence of at least two acidic amino acid residues in proximity to the serine is common. nih.gov
The formation of the tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) is catalyzed by a series of specific glycosyltransferases. sigmaaldrich.comopenbiochemistryjournal.comglycoforum.gr.jpmdpi.comnih.gov The process is initiated by the enzyme xylosyltransferase (XylT), which transfers a xylose (Xyl) residue from UDP-xylose to the hydroxyl group of the specific serine residue on the core protein. sigmaaldrich.comopenbiochemistryjournal.comglycoforum.gr.jpresearchgate.netmdpi.comnih.govplos.org This is followed by the sequential addition of two galactose (Gal) residues by β4-galactosyltransferase I (GalT-I) and β3-galactosyltransferase II (GalT-II), respectively, using UDP-galactose as the donor. sigmaaldrich.comopenbiochemistryjournal.comglycoforum.gr.jpresearchgate.netmdpi.comnih.gov The linkage region is completed by the addition of a glucuronic acid (GlcA) residue by β3-glucuronyltransferase I (GlcAT-I), utilizing UDP-glucuronic acid. sigmaaldrich.comopenbiochemistryjournal.comglycoforum.gr.jpresearchgate.netmdpi.compnas.orgnih.gov
The activity of GlcAT-I is considered central to the initiation of GAG chains. pnas.org Genetic defects in the genes encoding these linkage region glycosyltransferases can lead to various connective tissue disorders, collectively known as "proteoglycan linkeropathy." glycoforum.gr.jpportlandpress.comresearchgate.net
Serine Residue Recognition for Glycosaminoglycan Attachment
Glycosaminoglycan Chain Elongation and Modification
Following the synthesis of the tetrasaccharide linkage region, the process diverges depending on the type of GAG chain to be synthesized (chondroitin sulfate, dermatan sulfate, heparan sulfate, or heparin). sigmaaldrich.comopenbiochemistryjournal.comglycoforum.gr.jpbiologists.com GAG chain elongation and modification occur primarily within the Golgi apparatus. wikipathways.orgneb.combiologists.com
GAG chains are linear polysaccharides composed of repeating disaccharide units. nih.govsigmaaldrich.comwikipedia.orgneb.comglycoforum.gr.jpnih.govacs.org The specific disaccharide unit varies depending on the type of GAG. For chondroitin (B13769445) sulfate (CS) and dermatan sulfate (DS), the repeating unit is generally composed of N-acetylgalactosamine (GalNAc) and a uronic acid (either GlcA or iduronic acid (IdoA)). nih.govsigmaaldrich.comwikipedia.orgopenbiochemistryjournal.comglycoforum.gr.jpnih.gov Heparan sulfate (HS) and heparin consist of repeating units of N-acetylglucosamine (GlcNAc) or N-sulfoglucosamine (GlcNS) and a uronic acid (GlcA or IdoA). nih.gov Keratan (B14152107) sulfate (KS) is composed of repeating units of galactose and N-acetylglucosamine. nih.govsigmaaldrich.comwikipedia.orgnih.gov
The elongation of the GAG chain involves the sequential addition of these monosaccharides by specific glycosyltransferases. wikipathways.orgwikipathways.orgopenbiochemistryjournal.com For CS biosynthesis, the polymerization of the repeating [GlcA-GalNAc]n backbone is facilitated by a complex of enzymes known as chondroitin sulfate synthase, which includes enzymes like CHSY1, CHSY2, CHSY3, chondroitin polymerizing factor (CHPF), CSGALNACT1, and CSGALNACT2. mdpi.com
Epimerization is a crucial modification that introduces structural diversity into GAG chains, particularly in the synthesis of dermatan sulfate and heparan sulfate/heparin. sigmaaldrich.comopenbiochemistryjournal.comresearchgate.netnih.govnih.govfrontiersin.org This process involves the enzymatic conversion of glucuronic acid (GlcA) to iduronic acid (IdoA). sigmaaldrich.comopenbiochemistryjournal.comresearchgate.netfrontiersin.org
In the case of dermatan sulfate, C5-epimerase converts GlcA residues within a chondroitin sulfate chain to IdoA, thereby generating dermatan sulfate. openbiochemistryjournal.comresearchgate.netfrontiersin.org This enzymatic modification contributes significantly to the functional properties of the resulting GAG chain. sigmaaldrich.com
Sulfation is another critical post-translational modification that significantly impacts the structure, charge density, and biological functions of GAG chains. wikipathways.orgwikipathways.orgnih.govsigmaaldrich.comneb.comopenbiochemistryjournal.comportlandpress.combiologists.comnih.govnih.govnih.govfrontiersin.orgresearchgate.netnih.govbiologists.comannualreviews.org Sulfate groups are added to specific positions on the monosaccharide units within the GAG chain by a variety of sulfotransferases. wikipathways.orgwikipathways.orgnih.govfrontiersin.organnualreviews.org
The universal sulfate donor for these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which is synthesized in the cytosol and then transported into the Golgi lumen. wikipathways.orgwikipathways.orgbiologists.comnih.govannualreviews.org The pattern and degree of sulfation are highly variable and are regulated by the specific sulfotransferases present and their activity. sigmaaldrich.comresearchgate.netannualreviews.org This variability in sulfation contributes to the immense structural and functional diversity observed among proteoglycans. sigmaaldrich.comnih.govannualreviews.org Specific sulfation patterns can influence interactions with proteins, such as growth factors, and play roles in various biological processes. sigmaaldrich.combiologists.combiologists.comannualreviews.org For instance, 4-O-sulfation has been shown to be required for certain growth factor-dependent cellular processes. sigmaaldrich.com
Sulfation Patterns and Their Regulatory Enzymes
Influence of Sulfation on Ligand Binding Specificity
The sulfation patterns of GAG chains are critical determinants of their ability to bind to a wide array of protein ligands, including growth factors, chemokines, cytokines, enzymes, and extracellular matrix components. nih.govmdpi.com The negatively charged sulfate groups create specific binding sites through electrostatic interactions, and the precise arrangement of these groups, along with the sugar sequence, dictates the specificity and affinity of these interactions. Different sulfation patterns can lead to differential binding of ligands, thereby modulating various biological processes such as cell signaling, cell adhesion, and tissue morphogenesis. nih.govsigmaaldrich.com
For PG-19, as a chondroitin sulfate proteoglycan, its interactions with ligands would be significantly influenced by the sulfation patterns of its CS chains. While specific ligand binding data for PG-19 is limited, studies on other chondroitin sulfate proteoglycans have demonstrated that variations in CS sulfation can alter their interactions with molecules like growth factors and cell adhesion molecules, impacting processes such as neurite outgrowth and inflammatory responses. Thus, the specific sulfation profile of PG-19 in F9 cells or other contexts would likely play a key role in its functional interactions.
Post-Glycosylation Modifications and Proteolytic Processing
Following the initial glycosylation and sulfation of the GAG chains, proteoglycans can undergo further post-translational modifications that impact their localization, activity, and interactions. These modifications include proteolytic cleavage of the core protein and other less common modifications such as phosphorylation and methylation. nih.govnih.gov
Ectodomain Shedding and Solubilization of Proteoglycans
Ectodomain shedding is a significant post-translational modification for many cell-surface proteoglycans, involving the proteolytic cleavage of the core protein within or near the transmembrane domain. This process releases the extracellular portion of the proteoglycan, including the GAG chains, into the extracellular environment, generating a soluble form of the molecule. biologyonline.comnih.gov Shedding is primarily mediated by a variety of proteases, including matrix metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) family members. nih.gov
Shedding can regulate the availability of cell-surface proteoglycans, modulate cell signaling by releasing bound ligands, and generate soluble fragments with potentially different functions than the full-length molecule. nih.gov For example, shedding of syndecan-1, a heparan sulfate proteoglycan, is known to occur and can influence cell behavior. nih.gov While PG-19 is described as a chondroitin sulfate proteoglycan, its localization (whether cell surface or primarily extracellular matrix) would determine the relevance of ectodomain shedding. If PG-19 exists in a membrane-bound form, shedding would be a potential mechanism for its solubilization and regulation. Proteolytic processing can extend the inherent molecular diversity of proteoglycans by generation of fragments with new functional properties. nih.gov
Other Post-Translational Modifications (e.g., Phosphorylation, Methylation)
Beyond glycosylation, sulfation, and proteolysis, proteoglycans can be subject to other post-translational modifications, although these are generally less studied in the context of the proteoglycan core protein itself compared to other protein classes. Phosphorylation, the addition of a phosphate (B84403) group, is a common regulatory modification in many proteins, often affecting their activity or interactions. nih.govwikipedia.org While the GAG chains themselves are not typically phosphorylated, the protein core of some proteoglycans may contain phosphorylation sites that could influence their function or trafficking. For instance, xylose phosphorylation on the tetrasaccharide linkage region has been shown to regulate GAG assembly in some proteoglycans. pnas.org
Methylation, the addition of a methyl group, is another post-translational modification that can occur on proteins, influencing processes such as gene expression and protein function. wikipedia.orgaptamergroup.com While methylation of DNA is well-established as a regulatory mechanism for gene expression, including potentially the genes encoding proteoglycans like PG-19 spandidos-publications.comwaocp.org, direct methylation of the proteoglycan core protein or GAG chains is less commonly reported as a functional modification compared to sulfation or phosphorylation on specific residues. However, the potential for such modifications on PG-19 or its associated molecules cannot be entirely excluded and represents an area for potential future research.
Interactive Data Table: Examples of Post-Translational Modifications Relevant to Proteoglycans (Illustrative)
| Modification | Description | Potential Impact on Proteoglycan (General) |
| Sulfation | Addition of sulfate groups to GAG chains | Ligand binding, charge density, structural properties |
| Proteolytic Cleavage | Hydrolysis of peptide bonds in the core protein | Shedding, generation of fragments, activation/inactivation |
| Phosphorylation | Addition of phosphate groups | Regulation of protein activity, signaling, or trafficking (less common on core protein compared to other proteins) pnas.orgjefferson.edu |
| Methylation | Addition of methyl groups | Potential influence on protein interactions or localization (less commonly studied for proteoglycan core proteins) mdpi.comspandidos-publications.com |
Note: This table provides general examples of post-translational modifications and their potential relevance to proteoglycans, including PG-19. The extent and specific impact of phosphorylation and methylation on PG-19 itself are not extensively documented.
Iv. Advanced Molecular Architecture and Structural Correlates of Proteoglycans
Conformational Dynamics of Glycosaminoglycan Chains and Core Proteins
The GAG chains attached to proteoglycans, including versican, are highly flexible and adopt complex conformations in solution due to their polyanionic nature and the rotational freedom around glycosidic bonds acs.org. These chains are large and can occupy significant hydrodynamic volume, contributing to the space-filling properties of proteoglycans in the ECM ahajournals.orgnih.gov. The highly charged sulfate (B86663) and carboxylate groups along the GAG chains interact with water molecules, leading to hydration and swelling of the matrix ahajournals.org.
Structural Basis of Protein-Glycosaminoglycan Interactions
Proteoglycans, including versican, interact with a wide array of proteins in the ECM and on the cell surface nih.govmedlineplus.govnih.govacs.org. These interactions are primarily mediated by the attached GAG chains, although the protein core can also play a role oup.comnih.gov. The highly negatively charged nature of GAGs facilitates electrostatic interactions with positively charged amino acid residues (lysine and arginine) on binding proteins nih.govrsc.orgfrontiersin.org.
Identification of Glycosaminoglycan-Binding Domains on Protein Ligands
Proteins that interact with GAGs often contain specific GAG-binding domains or motifs. These domains are typically enriched in basic amino acids that can form ionic interactions with the sulfate and carboxylate groups of the GAG chains nih.govrsc.orgfrontiersin.org. While some GAG-binding sites involve specific sequences of modified sugars in the GAG chain, others are characterized by lower affinity and are primarily governed by electrostatic interactions rsc.org.
Examples of identified GAG-binding motifs include the BBXB or BBBXXBX motifs (where B represents a basic amino acid and X represents any amino acid) found in some chemokines frontiersin.orgpnas.org. These motifs, often located in basic domains or loops, contribute to the interaction with sulfated GAGs pnas.orgaai.org.
Versican itself interacts with numerous proteins through its GAG chains and globular domains. The G1 domain of versican has a hyaluronan-binding region wikipedia.orgresearchgate.netfrontiersin.orgechelon-inc.comglycoforum.gr.jp. The G3 domain contains a C-type lectin domain and EGF-like repeats, which mediate interactions with other ECM components like tenascin-R and fibulin-2, as well as cell surface receptors like the EGF receptor wikipedia.orgnih.govresearchgate.netahajournals.orgglycoforum.gr.jp. The CS chains of versican are known to interact with proteins such as L-selectin, P-selectin, and CD44 wikipedia.orgnih.govglycoforum.gr.jpfrontiersin.org.
Specificity of Binding Sites and Affinity Modulation
Despite the predominantly electrostatic nature of GAG-protein interactions, a degree of specificity and affinity modulation exists. This specificity can arise from several factors:
GAG Type and Sulfation Pattern: Different types of GAGs (CS, DS, HS, KS) have distinct disaccharide compositions and sulfation patterns, which can influence their binding to specific proteins sigmaaldrich.comfrontiersin.orgacs.orgrsc.orgnih.gov. The position and density of sulfate groups are particularly important for determining binding strength and specificity rsc.orgmdpi.com. While some proteins bind broadly to sulfated GAGs, others show preference for specific GAG types or sulfation patterns oup.comfrontiersin.orgglycoforum.gr.jp. For example, the binding of versican to L- and P-selectin is inhibited by specific CS and HS structures glycoforum.gr.jp.
Specific Oligosaccharide Sequences: In some cases, highly specific protein-GAG interactions depend on a defined sequence of modified sugars within the GAG chain nih.govrsc.org. The interaction between antithrombin and heparin, which requires a specific pentasaccharide sequence, is a well-studied example nih.govrsc.org. While less extensively characterized for CS/DS chains, specific sequences may also contribute to the interactions of versican with certain ligands.
Conformational Presentation: The three-dimensional conformation of the GAG chain and the binding site on the protein can influence the interaction nih.govasm.org. The arrangement of basic residues in clefts or on the protein surface dictates how they can interact with the GAG helix nih.gov. Conformational restrictions have been suggested to apply to some GAG binding sites asm.org.
Contribution of Core Protein: The protein core of a proteoglycan can also influence GAG-protein interactions, even if the primary binding is to the GAG chains oup.com. The core protein can affect the presentation and conformation of the GAG chains or provide additional binding sites that act synergistically with GAG binding oup.com. Studies have shown that the presence of the core protein can dramatically influence the affinity for some GAG-binding proteins oup.com.
The interplay of these factors allows for a range of binding affinities and specificities, enabling proteoglycans like versican to interact with a diverse set of protein partners and modulate various biological processes nih.govacs.orgfrontiersin.org.
V. Intracellular Functions and Trafficking of Proteoglycan 19 Serglycin
Role in Granule Biogenesis and Storage within Hematopoietic Cells
Serglycin is a key mediator of granulopoiesis in several hematopoietic cell types. researchgate.netnih.gov Its presence is essential for the proper formation and structural integrity of secretory granules. researchgate.netnih.gov Studies using serglycin-deficient mice have demonstrated significant defects in granule morphology and content storage in mast cells, CTLs, and neutrophils. researchgate.netnih.govfrontiersin.org In the absence of serglycin, the formation of electron-dense cores within granules is impaired, leading to granules with amorphous content. researchgate.netnih.gov This highlights serglycin's vital role in the assembly of dense core material necessary for the proper storage of numerous secretory granule compounds. researchgate.net
Packaging of Proteases and Inflammatory Mediators
A primary function of intracellular serglycin is the packaging and storage of a wide array of granule-localized proteases and inflammatory mediators. researchgate.netfrontiersin.orgnih.gov These include proteases such as tryptase, chymases, carboxypeptidase A3 (CPA3), and granzyme B, as well as biogenic amines like histamine (B1213489) and serotonin, cytokines, and chemokines. researchgate.netnih.govmdpi.comdiva-portal.org Serglycin acts as a scaffold or "biological glue" within the granules, facilitating the retention and co-localization of these molecules. wikipedia.orgnih.gov The impaired storage of these components in serglycin-deficient cells is not typically due to altered mRNA levels, suggesting a direct role for serglycin in the storage mechanism rather than in the synthesis of these mediators. nih.gov
Specific examples of serglycin-dependent cargo include:
Mast Cell Proteases: Chymases (e.g., mMCP-4, mMCP-5), tryptase (e.g., mMCP-6), and CPA3 are strongly dependent on serglycin for storage. aai.orgnih.gov However, the dependence can vary; for instance, mMCP-1 and mMCP-7 show little to no dependence on serglycin for storage in mucosal mast cells. aai.orgnih.gov
Cytotoxic T Lymphocyte Granule Components: Granzyme B requires serglycin for proper localization and storage in granules, while granzyme A and perforin (B1180081) levels may be less affected or unaffected by serglycin deficiency. slu.sewikipedia.orgresearchgate.net
Neutrophil Granule Proteins: Neutrophil elastase depends on serglycin for its localization in granules. frontiersin.orgresearchgate.netashpublications.org
Platelet Alpha-Granule Proteins: Serglycin is critical for packaging and retention of certain alpha-granule proteins, particularly basic proteins like platelet factor 4 (PF4). nih.govnih.govashpublications.org Its absence leads to reduced levels of these proteins in granules and their increased constitutive release. nih.govashpublications.org
The differential dependence of various granule components on serglycin for storage suggests a selective sorting or retention mechanism mediated by serglycin. nih.govashpublications.org
Electrostatic Interactions in Granular Content Organization
The ability of serglycin to promote the storage and organization of granule components is largely attributed to electrostatic interactions. researchgate.netaai.orgnih.govmdpi.com The highly sulfated and thus negatively charged GAG chains attached to the serglycin core protein interact strongly with the positively charged regions of many secretory granule components, such as proteases and biogenic amines. researchgate.netaai.orgnih.govmdpi.comashpublications.org
This electrostatic interaction facilitates the condensation and packaging of these molecules within the acidic environment of the secretory granules. nih.govmdpi.com The formation of these complexes is crucial for the structural integrity of the dense core and the efficient storage of high concentrations of granule mediators. researchgate.netnih.gov Studies have shown a correlation between the net positive charge of certain mast cell chymases and their dependence on serglycin for storage, further supporting the role of electrostatic interactions. aai.org Interference with GAG sulfation also leads to similar defects in protease storage as observed in serglycin deficiency, emphasizing the importance of the negatively charged GAG chains. aai.orgnih.gov
Intracellular Signaling Cascades Modulated by Proteoglycan 19
While primarily known for its role in granule biology, serglycin has also been implicated in modulating intracellular signaling cascades, although this aspect appears less extensively studied compared to its packaging function, particularly within the strict confines of intracellular modulation. Some research suggests that serglycin can influence signaling pathways, although the precise intracellular mechanisms are still being elucidated and some findings point towards roles related to secreted serglycin interacting with cell surface receptors. nih.govmdpi.com
However, there is evidence suggesting potential intracellular signaling roles or influences:
In osteosarcoma cells, serglycin has been reported to promote proliferation, migration, and invasion, potentially by acting on the JAK/STAT signaling pathway. aging-us.com Knockdown of serglycin decreased the expression levels of JAK2 and STAT3, while overexpression increased them. aging-us.com
Serglycin may cooperate with cytokines and growth factors to activate signaling cascades. mdpi.com For instance, it has been shown to increase TGFβ2 levels and evoke epithelial-mesenchymal transition (EMT) by activating the CD44/CREB1 signaling axis in some cell types, although this could involve both intracellular and extracellular interactions. mdpi.com
Studies in monocytes have shown that LPS stimulation increases serglycin expression and secretion, suggesting a potential link to inflammatory signaling pathways activated by LPS binding to Toll-like receptor 4. nih.gov This involves a cascade of intracellular signaling culminating in increased cytokine production. nih.gov While serglycin is secreted in this context, its increased intracellular presence and trafficking are part of the cellular response driven by these signaling events.
The sorting of serglycin into secretory vesicles is a process that is not fully understood and may involve specific intracellular machinery or signaling events. slu.se
It is important to note that some studies discussing serglycin's involvement in signaling pathways focus on its extracellular interactions with cell surface receptors like CD44, which then trigger downstream intracellular events. researchgate.netnih.gov However, the evidence presented above suggests potential roles for intracellular serglycin or its trafficking in influencing pathways like JAK/STAT and those related to inflammatory responses and growth factor signaling.
Table 1: Serglycin's Role in Packaging Specific Granule Components
| Cell Type | Serglycin-Dependent Components | Serglycin-Independent Components | Key References |
| Mast Cells | Chymases (mMCP-4, -5), Tryptase (mMCP-6), Carboxypeptidase A3 | mMCP-1, mMCP-7, Histamine, Serotonin | researchgate.netaai.orgnih.govmdpi.comdiva-portal.org |
| Cytotoxic T Lymphocytes | Granzyme B | Granzyme A, Perforin | slu.sewikipedia.orgresearchgate.net |
| Neutrophils | Neutrophil Elastase, Alpha-Defensin | Other Neutrophil Granule Proteins | frontiersin.orgresearchgate.netashpublications.orgresearchgate.net |
| Platelets | Platelet Factor 4 (PF4), basic proteins (pI ≥ 8) | P-Selectin, VWF, Fibrinogen, RANTES/CCL5 | nih.govnih.govashpublications.org |
Table 2: Potential Intracellular Signaling Pathways Associated with Serglycin
| Pathway/Process | Potential Role of Serglycin | Cell Types Studied | Key References |
| JAK/STAT Signaling | May enhance proliferation by acting on JAK2 and STAT3 expression levels. | Osteosarcoma cells | aging-us.com |
| TGFβ Signaling / CD44/CREB1 Axis | May cooperate with TGFβ2 to activate signaling, potentially involving intracellular steps. | Various cell types (e.g., breast cancer) | mdpi.com |
| LPS-induced Inflammatory Signaling | Increased expression and trafficking in response to LPS, linked to cytokine production. | Monocytes | nih.gov |
| Secretory Vesicle Sorting/Trafficking | Essential for proper sorting and maturation of granules; mechanisms not fully understood. | Hematopoietic cells | slu.seashpublications.org |
Vi. Proteoglycan Contributions to Extracellular Matrix Organization and Tissue Homeostasis
Regulation of Extracellular Matrix Assembly and Structure
Modulation of Collagen Fibrillogenesis
Several proteoglycans, particularly members of the small leucine-rich proteoglycan (SLRP) family such as decorin, biglycan (B1168362), fibromodulin, and lumican, are known to modulate collagen fibrillogenesis citeab.commedicinesfaq.comidrblab.cncuhk.edu.cnuni-freiburg.de. These proteoglycans associate with collagen fibrils and influence their formation, regulating the rate of fibril assembly and controlling fibril diameter citeab.commedicinesfaq.comidrblab.cncuhk.edu.cnuni-freiburg.de. This modulation is critical for establishing the correct structural organization of collagen networks, which provides tensile strength to tissues.
Maintenance of Tissue Hydration and Mechanical Properties
A key function of proteoglycans in the ECM is their ability to maintain tissue hydration nih.govnih.govnih.govmedicinesfaq.comgoogleapis.comfrontiersin.orgfrontiersin.orgnih.gov. The highly negatively charged GAG chains of proteoglycans attract and bind large quantities of water molecules. This creates a hydrated gel-like substance within the ECM, which enables tissues to resist compressive forces and contributes to their turgor and elasticity nih.govnih.govnih.govmedicinesfaq.comgoogleapis.comfrontiersin.orgfrontiersin.orgnih.gov. Aggrecan, a large aggregating proteoglycan abundant in cartilage, is a prime example of a proteoglycan crucial for maintaining tissue hydration and mechanical properties, providing cartilage with its load-bearing capacity citeab.commedicinesfaq.comgoogleapis.comnih.gov.
Roles in Basement Membrane Integrity and Function
Basement membranes, specialized sheets of ECM that underlie epithelial and endothelial cells and surround muscle, fat, and nerve cells, rely heavily on proteoglycans for their integrity and function nih.govnih.govresearchgate.netnih.govciteab.comresearchgate.netnih.govresearchgate.netpeptidesciences.comcgl.org.cn. Heparan sulfate (B86663) proteoglycans (HSPGs) are particularly prominent components of basement membranes, including perlecan (B1176706), agrin, and collagen XVIII nih.govresearchgate.netciteab.comresearchgate.netnih.govpeptidesciences.comcgl.org.cn. These proteoglycans contribute to the structural scaffolding of the basement membrane, interact with other key components like laminin (B1169045) and collagen IV, and play a critical role in the selective permeability barrier function of basement membranes, notably in the kidney glomerulus where they regulate the passage of molecules based on size and charge nih.govresearchgate.netciteab.comresearchgate.netnih.govresearchgate.netpeptidesciences.comcgl.org.cn.
Influence on Cell-Extracellular Matrix Interactions
Proteoglycans significantly influence cell behavior by mediating interactions between cells and the ECM nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govciteab.comuwm.edu.plneobioscience.comneobioscience.comneobioscience.com. This influence is exerted by both ECM-resident proteoglycans and cell surface proteoglycans, such as the syndecans and glypicans researchgate.netnih.govciteab.comneobioscience.comneobioscience.comneobioscience.comsysrevpharm.orgnih.govuni-freiburg.de. These interactions can affect various cellular processes, including adhesion, migration, proliferation, and differentiation researchgate.netnih.govnih.govciteab.comneobioscience.comneobioscience.comneobioscience.comsysrevpharm.org.
Cell Adhesion Modulation
Proteoglycans can modulate cell adhesion by binding to cell surface receptors, including integrins, and by interacting with ECM ligands like fibronectin and laminin nih.govresearchgate.netresearchgate.netnih.govnih.govciteab.comneobioscience.comneobioscience.comneobioscience.comnih.gov. Some proteoglycans, like the syndecans, are involved in the formation of stable focal adhesions, structures that link the cell cytoskeleton to the ECM neobioscience.comneobioscience.com. Conversely, certain proteoglycans can interfere with cell adhesion, influencing the dynamic nature of cell-ECM contacts neobioscience.comneobioscience.comneobioscience.com.
Vii. Proteoglycan Involvement in Cellular Communication and Signal Transduction
Modulation of Growth Factor and Cytokine Signaling
Proteoglycans significantly impact signaling mediated by growth factors and cytokines. frontiersin.orgmdpi.comrupress.org Heparan sulfate (B86663) proteoglycans (HSPGs), in particular, are known to bind numerous growth factors, including members of the FGF, VEGF, and PDGF families, and cytokines such as interleukins and chemokines. frontiersin.orgrupress.orgnih.govfrontiersin.org This binding is primarily mediated by the negatively charged sulfate groups on their GAG chains interacting with positively charged residues on the signaling proteins. nih.govroyalsocietypublishing.orgersnet.org
Ligand Sequestration and Presentation to Receptors
A key function of proteoglycans is the sequestration and presentation of ligands to their cognate receptors. By binding to growth factors and cytokines, proteoglycans can concentrate these molecules at the cell surface or within the ECM, creating local reservoirs. nih.govrupress.orgnih.govfrontiersin.orgersnet.org This sequestration can protect ligands from degradation and ensure their localized availability for receptor binding. nih.gov Subsequently, proteoglycans can present the bound ligands to their high-affinity signaling receptors in a manner that facilitates receptor activation and downstream signaling. rupress.orgnih.gov This mechanism is particularly well-described for HSPGs and their interactions with growth factors like FGFs, where HSPGs are often required for efficient ligand-receptor complex formation and signaling. nih.govroyalsocietypublishing.orgfrontiersin.orgacs.org
| Proteoglycan Family | Example Members | Ligands Sequestered/Presented |
| Heparan Sulfate | Syndecans, Glypicans, Perlecan (B1176706) | FGFs, VEGF, PDGF, HGF, Chemokines, Interleukins |
| Small Leucine-Rich | Decorin, Biglycan (B1168362) | TGF-β, BMPs, Growth Factors, Cytokines |
Note: This table provides examples and is not exhaustive.
Coreceptor Functions in Receptor Tyrosine Kinase Pathways
Many proteoglycans, especially HSPGs like syndecans and glypicans, function as co-receptors for receptor tyrosine kinases (RTKs). nih.govnews-medical.netfrontiersin.orgroyalsocietypublishing.orgphysiology.orgnih.gov In this role, they bind to both the growth factor ligand and the RTK, facilitating the formation of a ternary complex (ligand-proteoglycan-receptor) that is necessary for optimal receptor dimerization and activation. nih.govroyalsocietypublishing.org For instance, HSPGs are essential co-receptors for FGF receptors, enhancing FGF binding and subsequent activation of downstream signaling pathways like the ERK1/2 pathway. frontiersin.orgacs.org Betaglycan, a transmembrane proteoglycan, acts as a co-receptor for members of the TGF-β superfamily, enhancing their binding to signaling receptors. nih.gov Small leucine-rich proteoglycans (SLRPs) can also interact with RTKs, modulating their activity. researchgate.netnih.gov
| Proteoglycan Type | Example Co-receptors | Associated RTK Pathways |
| Heparan Sulfate | Syndecans, Glypicans | FGF, VEGF, PDGF, HGF |
| Transmembrane | Betaglycan | TGF-β superfamily |
| Small Leucine-Rich | Decorin, Biglycan | EGFR, Met, IGF-IR |
Note: This table provides examples and is not exhaustive.
Regulation of Growth Factor Gradients During Development
During embryonic development and tissue regeneration, the precise spatial and temporal distribution of growth factors is crucial for proper patterning and morphogenesis. nih.govroyalsocietypublishing.orgnih.govnih.gov Proteoglycans, particularly those in the ECM and on the cell surface, play a critical role in shaping these morphogen gradients. nih.govroyalsocietypublishing.orgfrontiersin.orgnih.govnih.gov By binding and immobilizing growth factors, proteoglycans can limit their diffusion range and create stable concentration gradients. royalsocietypublishing.orgfrontiersin.orgnih.gov This controlled distribution ensures that cells receive appropriate signaling cues based on their position within the tissue. Perlecan, an HSPG found in basement membranes, is known to establish growth factor gradients necessary for tissue development. frontiersin.orgnih.gov
| Proteoglycan Localization | Mechanism of Gradient Regulation | Examples of Regulated Growth Factors |
| Extracellular Matrix | Sequestration, Reservoir | FGF, Wnt, BMP, Hedgehog |
| Cell Surface | Ligand Binding, Co-receptor | FGF, Wnt, Hedgehog, TGF-β |
Note: This table provides examples and is not exhaustive.
Participation in Morphogen Signaling Pathways
Proteoglycans are deeply involved in the signaling of morphogens, secreted molecules that specify cell fate and tissue pattern in a concentration-dependent manner. nih.govnih.govresearchgate.net Their interactions with morphogens influence their diffusion, stability, and presentation to signaling receptors. nih.govresearchgate.net
Hedgehog (Hh) Pathway Modulation
The Hedgehog (Hh) signaling pathway is a critical developmental pathway modulated by proteoglycans. researchgate.netnih.govresearchgate.net HSPGs, such as glypicans (e.g., Dally and Dally-like in Drosophila), are important for the transport and signaling of Hh ligands. nih.govresearchgate.netresearchgate.netharvard.edu They can facilitate Hh movement through tissues and influence its interaction with its receptor, Patched (Ptc). researchgate.netbiorxiv.org Some glypicans can act as positive regulators of Hh signaling by stabilizing the ligand-receptor association, while others may sequester the ligand, thus inhibiting signaling. biorxiv.org Chondroitin (B13769445) sulfate proteoglycans (CSPGs) have also been implicated in Hh signaling; for example, the CSPG Windpipe in Drosophila has been shown to modulate the Hh pathway. nih.gov
| Proteoglycan Type | Example Members (Model Organism) | Role in Hedgehog Signaling |
| Heparan Sulfate | Glypicans (Drosophila) | Transport, Receptor Interaction |
| Chondroitin Sulfate | Windpipe (Drosophila) | Modulation (Inhibition shown) |
Note: This table provides examples and is not exhaustive.
Wnt Signaling Pathway Regulation
Proteoglycans are also key regulators of the Wnt signaling pathway, another crucial pathway in development and disease. nih.govnih.govbiorxiv.orgpnas.orgnih.govelifesciences.orgfrontiersin.org HSPGs, including syndecans and glypicans, interact with Wnt ligands and their receptors, Frizzled (Fz) and LRP5/6. nih.govpnas.orgnih.govfrontiersin.org These interactions can affect Wnt ligand dispersal, stability, and the formation of the Wnt-receptor complex required for pathway activation. pnas.orgnih.govfrontiersin.org For example, glypican-3 has been shown to interact directly with Frizzled, modulating canonical Wnt signaling. nih.govmdpi.com Biglycan, an SLRP, has also been identified as a modulator of canonical Wnt signaling, interacting with both Wnt ligands and the LRP6 co-receptor. pnas.org
| Proteoglycan Family | Example Members | Role in Wnt Signaling |
| Heparan Sulfate | Syndecans | Ligand dispersal, Receptor interaction |
| Heparan Sulfate | Glypicans | Ligand dispersal, Receptor interaction, Direct Fz binding |
| Small Leucine-Rich | Biglycan | Interaction with Wnt ligand and LRP6 co-receptor |
Note: This table provides examples and is not exhaustive.
Wnt/β-catenin Pathway
Regulation of Other Key Signaling Cascades
Beyond Wnt signaling, Proteoglycan 19 (Serglycin) and other proteoglycans interact with and regulate several other crucial signaling pathways involved in diverse cellular functions, including proliferation, survival, and immune responses.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major intracellular signaling cascade that promotes cell survival, growth, and proliferation researchgate.net. Proteoglycans have been shown to influence this pathway. For instance, Glypican-1 (GPC-1) can induce Akt phosphorylation and inhibit the negative regulator PTEN, thereby stimulating cell proliferation via the PI3K/Akt pathway Current time information in Chatham County, US.. Chondroitin Sulfate Proteoglycan 4 (CSPG4) can also trigger PI3K phosphorylation and subsequent Akt activation Current time information in Davidson County, US..
Specific studies on this compound (Serglycin) indicate its involvement in modulating PI3K/Akt signaling. Serglycin is capable of mediating signaling pathways, including the AKT pathway, through its interaction with the cell surface receptor CD44 citeab.comciteab.com. In glioblastoma cells, suppression of Serglycin expression leads to repressed phosphorylation of various proteins, which collectively with PI3K/Akt signaling control the aggressive behavior of these cells mrc.ac.uknih.govguidetopharmacology.org. Furthermore, Serglycin's role in enhancing PI3K/Akt signaling has been suggested in renal cell carcinoma, potentially mediated by the activation of the GSK3β pathway by acylglycerol kinase vulcanchem.com. However, it is worth noting that in one study on SRGN-overexpressing esophageal squamous cell carcinoma cells, while the MAPK/ERK cascade was upregulated, the PI3K/Akt pathway did not show a similar activation based on RPPA results Current time information in Chatham County, US.. This suggests that Serglycin's influence on the PI3K/Akt pathway may be cell type and context-dependent.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a critical signaling route that regulates cell proliferation, differentiation, and migration mdpi.com. Proteoglycans are known to modulate this pathway. CSPG4, for example, can activate the MAPK pathway Current time information in Davidson County, US.. Lumican, a small leucine-rich proteoglycan, has been shown to inhibit the ERK1/2 signaling pathway Current time information in Chatham County, US..
This compound (Serglycin) has been demonstrated to play a significant role in activating the MAPK/ERK pathway. In esophageal squamous cell carcinoma (ESCC), Serglycin promotes invasion and metastasis by activating the ERK pathway and stabilizing the oncoprotein c-Myc Current time information in Chatham County, US.citeab.comnih.gov. Serglycin also contributes to the activation of the MAPK/β-catenin axis, which leads to the induction of CD44 receptor expression in nasopharyngeal carcinoma cells citeab.comCurrent time information in Davidson County, US.. Studies in glioblastoma cells where Serglycin expression is suppressed have shown repressed phosphorylation of ERK1/2 and p38, indicating that Serglycin is involved in maintaining the activation of these kinases mrc.ac.uknih.gov. The interaction between Serglycin and CD44 is crucial for Serglycin-mediated CD44 upregulation, which occurs through the activation of the MAPK pathway citeab.com. This interaction can also induce the reorganization of the cytoskeleton mediated by Rho-family GTPases and facilitate Src-mediated focal adhesion turnover, contributing to increased cell migration, processes linked to MAPK/ERK signaling researchgate.net.
Toll-like Receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate inflammatory responses guidetopharmacology.orgciteab.com. While Serglycin is not known to directly interact with TLRs, it modulates TLR signaling and thus indirectly impacts this pathway nih.govwikipedia.org. Serglycin, through its binding to CD44, can promote the activation of NF-κB and the subsequent expression of downstream cytokines following exposure to stimuli like LPS or IL-1β in human chondrocytes nih.govwikipedia.orguni.lu. This suggests an indirect involvement of Serglycin in innate immune signaling. Serglycin secretion is also part of the inflammatory response in activated primary human endothelial cells and can be induced by signaling through LPS and IL-1β uni.lu. These findings highlight Serglycin's role in modulating the inflammatory microenvironment, partly through its influence on TLR-related downstream signaling events.
Semaphorins are a large family of secreted and membrane-bound proteins that play critical roles as guidance cues during nervous system development, particularly in directing axon growth and pathfinding nih.govnih.govidrblab.net. Proteoglycans, including both heparan sulfate and chondroitin sulfate proteoglycans, are known to modulate Semaphorin signaling harvard.edunih.govnih.govnih.govnih.gov. Secreted semaphorins can bind specifically to the glycosaminoglycan chains of proteoglycans, influencing their presentation and interaction with cognate receptors like Plexins and Neuropilins on growing axons nih.govnih.govnih.gov. One study mentions Serglycin as a subtype of HSPG, and notes that Semaphorin 5A is regulated by slit/robo signaling globalresearchonline.net. However, detailed research specifically delineating the precise mechanisms by which this compound (Serglycin) directly modulates Semaphorin signaling or influences axon guidance is not extensively described in the provided search results. While Serglycin's presence in the extracellular environment and its ability to interact with other molecules suggest a potential modulatory role, further studies are needed to define its specific contributions to Semaphorin-mediated processes.
Interactive Data Tables:
Based on the provided text, detailed quantitative data suitable for structured interactive tables across all specified signaling pathways is limited. The research findings primarily describe the activation or inhibition of pathways and the molecules involved. However, we can present key interactions and effects in a summary table format.
| Signaling Pathway | Serglycin Involvement | Key Interacting Molecules/Effects | Cell Types/Contexts |
| Wnt/β-catenin | Activates the pathway, promotes β-catenin nuclear translocation, drives stemness-like phenotypes. | β-catenin, CD44, TCF/LEF (implied downstream), Cancer-associated fibroblasts (source). | HNSCC tumor cells, TNBC cells, Nasopharyngeal carcinoma cells. |
| Wnt/JNK | Potential indirect influence (specific mechanism unclear in provided sources). | Wnt ligands, Frizzled receptors, Rho, Rac, JNK (general pathway components). | Discussed in general context of Wnt signaling. |
| PI3K/Akt | Mediates signaling through CD44, contributes to controlling cell aggressiveness, potentially enhanced via GSK3β/acylglycerol kinase (renal carcinoma). | CD44, PI3K, Akt, GSK3β, Acylglycerol kinase. | Glioblastoma cells, Renal cell carcinoma, ESCC (no activation observed in one study). |
| MAPK/ERK | Activates the pathway, stabilizes c-Myc, induces CD44 expression, involved in maintaining kinase phosphorylation, promotes cell migration. | ERK, c-Myc, CD44, Rho-family GTPases, Src, p38. | ESCC cells, Nasopharyngeal carcinoma cells, Glioblastoma cells. |
| Toll-like Receptor | Modulates signaling indirectly through CD44, promotes NF-κB activation and cytokine expression, secretion induced by LPS and IL-1β. | CD44, TLRs (indirect interaction), NF-κB, LPS, IL-1β, Downstream cytokines. | Human chondrocytes, Human endothelial cells. |
| Semaphorin (Axon Guidance) | Potential modulatory role (specific mechanism unclear in provided sources). | Semaphorins, Glycosaminoglycan chains (general proteoglycan interaction), Plexins, Neuropilins (receptors), Semaphorin 5A. | Discussed in general context of proteoglycans in axon guidance. |
Toll-like Receptor Signaling
Interplay with MicroRNA Biogenesis and Function
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a critical role in regulating gene expression at the post-transcriptional level. Their biogenesis is a multi-step process that begins in the nucleus. Primary miRNA transcripts (pri-miRNAs), often transcribed by RNA polymerase II, contain hairpin-like structures researchgate.netfrontiersin.orgnih.gov. The nuclear Microprocessor complex, composed of the RNase III enzyme Drosha and its cofactor DGCR8 (DiGeorge syndrome critical region 8), processes pri-miRNAs into precursor miRNAs (pre-miRNAs) researchgate.netnih.govwikipedia.orgrcsb.orgnih.govnih.govembopress.org. DGCR8 is crucial for recognizing the pri-miRNA structure and stabilizing it for cleavage by Drosha researchgate.netwikipedia.org. Pre-miRNAs are then transported from the nucleus to the cytoplasm, typically by Exportin-5 researchgate.netnih.gov. In the cytoplasm, another RNase III enzyme, Dicer, further processes the pre-miRNAs into mature, double-stranded miRNA duplexes researchgate.netnih.gov. One strand of the duplex is then loaded into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs) through sequence complementarity, leading to mRNA degradation or translational inhibition nih.govembopress.orgnih.gov.
Proteoglycans, as key components of the extracellular matrix and cell surface, are deeply involved in cellular communication and signal transduction, processes that can influence gene expression, including that of miRNAs physiology.orgresearchgate.netphysiology.org. While specific data on the direct interaction between this compound and the core machinery of miRNA biogenesis (like Drosha, DGCR8, Dicer, or Ago proteins) was not found in the provided search results, general research indicates that other proteoglycans can influence cellular environments and signaling pathways that, in turn, regulate miRNA expression and function physiology.orgphysiology.orgnih.gov.
For instance, some proteoglycans have been implicated in the regulation of signaling cascades, such as the TGF-β1 pathway, which can affect the processing of certain pri-miRNAs physiology.org. Additionally, cell surface heparan sulfate proteoglycans (HSPGs), such as syndecans, have been shown to play a role in exosome biogenesis and the packaging and secretion of miRNAs, thus influencing cell-cell communication via extracellular miRNAs physiology.orgphysiology.org. The interplay between various proteoglycans and miRNAs is also observed in the context of cancer progression, where miRNAs can regulate proteoglycan expression, and proteoglycans can modulate miRNA levels or activity physiology.orgresearchgate.netphysiology.org.
However, specific research detailing how this compound might directly or indirectly participate in or modulate the steps of microRNA biogenesis or influence their function was not available within the scope of the search results. Further research would be needed to elucidate any potential specific roles of this compound in this complex interplay.
Viii. Proteoglycan Contributions to Biological Processes and System Physiology
Developmental Biology and Ontogenetic Processes
Proteoglycans play critical roles throughout development, from early embryogenesis and pattern formation to cell differentiation and the intricate processes of neuronal development. ersnet.orgfrontiersin.orgnews-medical.net Their ability to bind and regulate the activity of growth factors, morphogens, and cell adhesion molecules is fundamental to orchestrating the precise spatial and temporal events required for the development of complex multicellular organisms. frontiersin.orgscholaris.canih.gov
Embryogenesis and Pattern Formation
During embryogenesis, secreted morphogens establish concentration gradients that specify different cell fates in a concentration-dependent manner. nih.gov Heparan sulfate (B86663) proteoglycans (HSPGs) are essential regulators of morphogen gradient formation, influencing their movement, signaling, and intracellular trafficking. nih.gov HSPGs can interact with and influence growth factors and morphogens, protecting them from degradation and aiding in the formation of signaling gradients necessary for proper cell specification during embryogenesis. scholaris.ca They can also act as coreceptors, facilitating the formation of signaling complexes at the cell membrane. scholaris.ca
Studies in various model organisms, including Drosophila, zebrafish, and mouse, have clearly demonstrated the involvement of proteoglycans in early embryonic development. capes.gov.br For instance, in Xenopus embryos, biglycan (B1168362), a chondroitin (B13769445) sulfate proteoglycan (CSPG), is expressed during the blastula and gastrula stages and interacts with bone morphogen protein 4 (BMP4) and chordin, regulating BMP4 signaling. capes.gov.br Syndecan, a membrane proteoglycan, appears localized in the limb bud during the initial stages of outgrowth, potentially contributing to cell cohesion and outgrowth. ox.ac.uk
Proteoglycans help shape the protein diffusion gradient in the ECM through interactions with various protein ligands. frontiersin.org During embryogenesis, proteoglycans can limit the diffusion of extracellular ligands such as Wnt proteins and fibroblast growth factor (FGF) from freely interacting with their receptors. frontiersin.org In other conditions, proteoglycans also serve as co-receptors for growth factors, facilitating signal transmission. frontiersin.org
Cell Growth and Differentiation
Proteoglycans are important determinants of cellular phenotype, playing a role in cellular proliferation and differentiation. ersnet.org Recent studies in Drosophila, mice, and humans have shown how proteoglycans can be implicated in cell growth and differentiation. news-medical.net They have particular roles in regulating molecules involved in signaling pathways, such as FGFs, BMPs, Wnts, Hhs, and IGFs. news-medical.net
Proteoglycans act as liaisons between the intracellular and extracellular space by regulating multiple signals, and as a consequence, they are involved in the regulation of cellular growth and differentiation. frontiersin.org The expression patterns of proteoglycans exhibit temporal and spatial specificity, adapting to multiple biological environments. frontiersin.org
In the context of stem cells, proteoglycans play pivotal roles in facilitating signaling transduction and maintaining stem cell homeostasis. frontiersin.org They are involved in various physiological processes, such as tissue morphogenesis and stem cell homeostasis. frontiersin.org For example, heparan sulfate proteoglycans (HSPGs) are intimately associated with the plasma membranes of cells and function as major biological modifiers of growth factors such as FGF, VEGF, and PDGF, among others. nih.gov Chondroitin sulfate proteoglycans (CSPGs) are assumed to play particularly important roles in controlling neuronal differentiation and development. nih.gov
Studies on the application of aggrecan-type proteoglycan from salmon nasal cartilage (sPG) demonstrated marked proliferative capacity in chondroprogenitor cells through receptor tyrosine kinases, and also promoted differentiation and three-dimensional structure formation via phosphorylation of Insulin-like Growth Factor-1 Receptor and Growth Differentiation Factor 5 expression. nih.gov
Table 1: Proteoglycan Involvement in Cell Growth and Differentiation
| Proteoglycan Type/Family | Associated Signaling Pathways/Factors | Observed Effects on Cells | Relevant Citations |
| Proteoglycans (General) | FGFs, BMPs, Wnts, Hhs, IGFs | Cell growth, Differentiation | news-medical.net |
| Proteoglycans (General) | Multiple signaling cascades | Regulate cellular growth and differentiation | frontiersin.org |
| HSPGs | FGF, VEGF, PDGF | Major biological modifiers of growth factors, influence proliferation | nih.gov |
| CSPGs | BMP, TGF-β, Wnt | Modulate chondrogenic process | frontiersin.org |
| Aggrecan-type (sPG) | Receptor tyrosine kinases, IGF-1R, GDF5 | Promote proliferation and differentiation of chondroprogenitor cells | nih.gov |
| CSPGs | Integrin signaling pathway | Regulate growth, differentiation, and migration of neural precursor cells | nih.gov |
Neuronal Development
Proteoglycans play important roles in the developing and mature nervous system, influencing processes such as neuronal migration, axon pathfinding, synapse development, and structural plasticity. physiology.orgfrontiersin.orgnih.gov Chondroitin sulfate proteoglycans (CSPGs) and heparan sulfate proteoglycans (HSPGs) are major constituents of the ECM and cell surface in the brain. frontiersin.org
Brain proteoglycans regulate the migration of both excitatory and inhibitory neurons by binding with various proteins. frontiersin.org Defects in genes encoding proteoglycan core proteins and GAG synthesis enzymes have been associated with various psychiatric and intellectual disorders, which may be related to defects in neuronal migration. frontiersin.org
Neurite Outgrowth Regulation
Proteoglycans in the central nervous system play integral roles as "traffic signals" for the direction of neurite outgrowth. nih.gov This attribute is a major factor in regeneration of the injured central nervous system. nih.gov HSPGs appear to transduce a positive cue to outgrowing neurites by promoting continued growth. nih.govuky.edu In contrast, CSPGs often provide inhibitory cues to outgrowing neurites. nih.govuky.edu
Specific CSPGs such as brevican, aggrecan, NG2, neurocan, and phosphacan have been shown to be inhibitory to neurite outgrowth in various neuronal cell types. nih.govuky.edu The GAG chains of proteoglycans are believed to be responsible for imparting either growth-promoting or inhibiting activity. nih.govuky.edu
Studies suggest that the CS chains on CSPGs can promote neuronal growth in vitro by recruiting growth factors to the cell surface and facilitating interactions with their receptors. nih.gov For instance, CS-E polysaccharides can enhance the formation of neurotrophin-Trk complexes in a sulfation-dependent manner. nih.gov
Synapse Development
Proteoglycans are involved in the regulation of synapse development and plasticity. physiology.orgfrontiersin.org In the CNS, neuronal cell bodies are commonly surrounded by perineuronal nets (PNNs), which are enriched in proteoglycans. nih.govuky.edu These PNNs regulate synaptic plasticity and synapse formation by interacting with the cell body and neurites. nih.govuky.edu
CSPGs have been shown to regulate neuronal plasticity by forming perineuronal nets around synapses. nih.gov This suggests a role for proteoglycans in maintaining stable connections in the mature nervous system. nih.gov
Immune System Regulation and Host-Pathogen Interactions
Proteoglycans play a wide-ranging role in the immune system and are key regulators of immune cell recruitment and positioning during the inflammatory process. frontiersin.orgnih.gov They are also significantly involved in host-pathogen interactions, often being subverted by microbial pathogens for adhesion, invasion, and evasion of host defenses. nih.govnih.govfrontiersin.org
Proteoglycans constitute a tissue and region-specific microenvironment of sugar molecules that acts as a local regulator of tissue function and homeostasis, including the regulation of the immune system. frontiersin.org Their ability to bind and regulate the function of proteins, such as chemokines, is crucial during leukocyte recruitment. nih.gov Chemokines bind to proteoglycans within the basement membrane, which is likely key in leukocyte recruitment and trafficking. nih.gov
Specific proteoglycans have been implicated in modulating immune responses. For example, versican, a large CSPG, has been involved in inflammatory processes and can modulate the biological activities of infiltrating leukocytes by binding to specific receptors like TLR2 and selectins. frontiersin.org Small leucine-rich proteoglycans (SLRPs), such as biglycan and decorin, have been correlated with the regulation of innate immunological responses and can act as endogenous ligands of TLRs, triggering inflammatory responses. frontiersin.orgaai.org
In host-pathogen interactions, many microbial pathogens exploit proteoglycans for various stages of infection, including adhesion to host tissues, invasion of host cells, and dissemination. nih.govnih.gov Proteoglycans can function as coreceptors that concentrate pathogens on host cell surfaces, increasing their ability to bind to specific secondary receptors. nih.gov Examples include viruses like Herpes simplex virus and Human immunodeficiency virus (HIV), which bind to cell-surface HSPGs. nih.gov Bacterial pathogens like Streptococcus pneumoniae and Bordetella pertussis also utilize proteoglycans for adhesion during colonization. frontiersin.org
Some pathogens can also modulate the expression and function of proteoglycans through known virulence factors. nih.gov The interaction between pathogens and proteoglycans is often mediated by specific virulence factors. nih.govnih.gov
Table 2: Proteoglycan Roles in Immune Regulation and Host-Pathogen Interactions
| Proteoglycan Type/Family | Role in Immune System/Host-Pathogen Interaction | Examples/Mechanisms | Relevant Citations |
| Proteoglycans (General) | Regulate immune cell recruitment and positioning | Influence inflammatory process | frontiersin.orgnih.gov |
| Proteoglycans (General) | Subverted by pathogens for adhesion, invasion, evasion | Act as coreceptors for viruses and bacteria | nih.govnih.govfrontiersin.org |
| Versican (CSPG) | Involved in inflammatory processes | Binds to receptors like TLR2, selectins on leukocytes | frontiersin.org |
| SLRPs (Biglycan, Decorin) | Regulate innate immunity | Act as endogenous ligands of TLRs | frontiersin.orgaai.org |
| HSPGs | Coreceptors for viral entry | Utilized by HIV, Herpes simplex virus | nih.gov |
| HS and CS PGs | Adhesion receptors for bacteria | Utilized by S. pneumoniae, B. pertussis | frontiersin.org |
| Decorin (DSPG) | Binds to bacterial adhesins | Utilized by Borrelia burgdorferi | nih.gov |
Modulation of Inflammatory Responses
Proteoglycans are known to participate in inflammatory processes through various mechanisms, including interactions with cytokines, chemokines, and immune cells. Research indicates a link between proteoglycans and inflammatory responses in different tissues. For instance, proteoglycans are discussed in the context of increased inflammatory responses in the airways, a characteristic of conditions like chronic obstructive pulmonary disease (COPD). nih.gov In hepatic fibrogenesis, inflammatory responses mediated by cytokines involve the activation of hepatic stellate cells, which express extracellular matrix proteins, including proteoglycans. uni.lu Furthermore, proteoglycans are mentioned in the context of inflammatory responses associated with periodontal disease and bone remodeling. nih.gov While these studies highlight the general involvement of proteoglycans in inflammation, specific detailed findings on how "Proteoglycan 19" directly modulates inflammatory responses are limited in the consulted literature.
Microbial Adhesion and Invasion Mechanisms
Information specifically detailing the role of "this compound" in microbial adhesion and invasion mechanisms is not available in the consulted sources. General proteoglycan functions in interacting with pathogens have been studied, but direct evidence for "this compound" in these processes was not found.
Evasion of Host Defense Mechanisms
Specific research findings on the involvement of "this compound" in the evasion of host defense mechanisms are not present in the consulted literature. The role of other proteoglycans, such as Serglycin, in immune cell function has been explored, but this information is not directly transferable to "this compound". citeab.com
Physiological Roles in Specific Tissues and Organs (excluding clinical implications)
Proteoglycans contribute significantly to the structural integrity and function of various tissues and organs. Mentions of "this compound" or proteoglycans in contexts where "this compound" is referenced highlight roles in cartilage and bone.
Cartilage Structure and Function
Proteoglycans are fundamental components of articular cartilage, contributing significantly to its biomechanical properties. They are known to bind large amounts of water molecules due to the highly negatively charged nature of their GAG chains, which imparts resistance to compressive forces. nih.gov This structural function is crucial for cartilage integrity and its ability to withstand mechanical stress in joints. nih.govnih.gov Studies on osteochondral allografts have examined the retention of proteoglycans in cartilage tissue as an indicator of tissue quality and integrity during storage. nih.gov The presence and retention of proteoglycans are considered important for maintaining the viability and function of chondrocytes within the cartilage matrix. nih.gov
Bone Extracellular Matrix Organization
Proteoglycans are also components of the bone extracellular matrix and play roles in bone homeostasis and remodeling. nih.gov In the context of hepatic fibrogenesis, activated hepatic stellate cells, which are involved in tissue remodeling, express extracellular matrix proteins including proteoglycans. uni.lu Furthermore, studies involving F9 cell aggregates, an embryonic carcinoma cell line capable of differentiation and ECM production, have shown that the production of "Proteoglycan-19" is correlated with the levels of mRNA for this compound, alongside laminin (B1169045) and collagen type IV. citeab.comnih.gov This suggests a potential role for "this compound" in the organization and composition of the extracellular matrix in certain developmental or remodeling processes that could be relevant to bone tissue. Proteoglycans are also implicated in the complex interplay of cells and factors that regulate bone resorption and formation, as seen in periodontal disease. nih.gov
Based on the conducted research, it is not possible to generate an article focusing solely on the chemical compound "this compound" and its specific contributions to lung development, homeostasis, and cardiovascular system physiology as outlined in the request.
The search results provide general information about the significant roles of various proteoglycans in these biological processes, including their involvement in extracellular matrix structure, cell signaling, inflammation, and tissue remodeling. Specific proteoglycans such as versican, decorin, biglycan, perlecan (B1176706), syndecans, and members of the SPOCK family are mentioned in the context of lung and cardiovascular function and disease. asm.orgnih.govphysio-pedia.comatsjournals.orgahajournals.orgahajournals.orgwjgnet.comersnet.orgresearchgate.netfmu.ac.jpnih.govscielo.org.aruky.edunih.govmdpi.comjacc.orgresearchgate.netatsjournals.orgru.nlahajournals.org
However, none of the search results specifically identify or provide detailed research findings pertaining solely to a distinct proteoglycan referred to as "this compound" and its unique functions within the specified biological systems. Searches for "this compound PubChem CID" linked this term to PubChem CIDs associated with other compounds, such as Vemurafenib (PubChem CID: 30935) researchgate.net and copolymers (PubChem CID: 135744521) researchgate.net, uni-freiburg.de, which are not proteoglycan proteins.
Therefore, without specific scientific literature and data focused exclusively on "this compound" as a defined entity with established roles in lung and cardiovascular physiology, generating the requested article strictly adhering to the provided outline and content requirements is not feasible.
Ix. Experimental Approaches and Methodologies in Proteoglycan Research
Genetic Manipulation and Model Organisms
Genetic manipulation in model organisms is a cornerstone of proteoglycan research, allowing scientists to investigate the in vivo functions of these molecules by altering gene expression. nih.govresearchgate.net Genetically tractable organisms like Drosophila melanogaster and Caenorhabditis elegans have been particularly insightful in dissecting the roles of proteoglycans in developmental signaling pathways. nih.govharvard.edu Murine models also serve as valuable tools for investigating the broader biological processes influenced by proteoglycans. frontiersin.orge-neurospine.orggrc.org
Gene Knockouts and Knockdowns (e.g., RNAi)
Drosophila melanogaster Models for Signaling Pathway Analysis
The fruit fly, Drosophila melanogaster, is a powerful genetic model organism used to analyze the physiological functions of various molecules, including proteoglycans. nih.gov Genetic analysis in Drosophila has provided significant insights into how proteoglycans and their associated glycosaminoglycans (GAGs) modulate signaling pathways critical for development, such as those involving Fibroblast Growth Factor (FGF), Wnt, Hedgehog (Hh), and Transforming Growth Factor-beta (TGF-β). nih.govharvard.eduoup.com Studies using mutant and RNAi flies have demonstrated the key roles of heparan sulfate (B86663) proteoglycans (HSPGs) in regulating these pathways. nih.govglycoforum.gr.jpresearchgate.net For example, the Drosophila glypican homolog Dally has been shown to be involved in modulating the signaling of Dpp (a BMP-type ligand) and Wingless (Wg, a Wnt family member), sometimes in a tissue- and stage-specific manner. oup.comglycoforum.gr.jpplos.org Genetic techniques like TARGET and MARCM allow for spatially and temporally controlled manipulation of gene function in Drosophila, further enhancing the ability to study proteoglycan roles in development. researchgate.net
Caenorhabditis elegans Models for Mechanistic Studies
The nematode Caenorhabditis elegans is another valuable model organism for mechanistic studies of proteoglycans due to its genetic manipulability, well-characterized genome, and ease of maintenance. oup.com C. elegans has been used to investigate the roles of proteoglycans in various processes, including neural development and embryonic cell division. nih.govnih.govplos.org Genetic approaches, including RNAi and the analysis of knockout mutants, have been instrumental in identifying proteoglycan core proteins and understanding the functional significance of GAG modifications. news-medical.netresearchgate.netnih.govplos.org Studies in C. elegans have revealed that specific heparan sulfate proteoglycans, such as SDN-1/syndecan, LON-2/glypican, and CLE-1/collagen XVIII, are required in parallel pathways during neural migration. plos.org Glycoproteomic approaches in C. elegans have also led to the identification of novel chondroitin (B13769445) core proteins, expanding the understanding of proteoglycan diversity in this organism. nih.govnih.govspringernature.comresearchgate.net
Murine Models for Biological Process Investigation (non-clinical disease models)
Murine models are extensively used to investigate the roles of proteoglycans in a wide range of biological processes. frontiersin.orggrc.orgresearchgate.netsigmaaldrich.com Studies using genetically modified mice, including knockout models, have provided crucial insights into the functions of specific proteoglycans in development, tissue homeostasis, and various physiological processes. e-neurospine.orgbohrium.com For example, mouse models have been used to characterize the expression patterns of proteoglycans during embryogenesis and in different tissues, such as the heart, blood vessels, cartilage, muscle, and bone marrow. e-neurospine.org Research in murine models has also highlighted the importance of GAG synthesis and modification in influencing proteoglycan structure and function, affecting processes like matrix turnover and signaling. e-neurospine.org These models are vital for understanding the complex interplay of proteoglycans within a whole organism context, contributing to the understanding of normal biological functions. grc.orgbohrium.com
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical techniques are essential for isolating, identifying, and determining the structural and functional properties of proteoglycans. arvojournals.orgfrontiersin.orgfrontiersin.org These methods allow researchers to analyze the protein core, the attached GAG chains, and their interactions with other molecules. amazon.com
Glycoproteomic Methods for Proteoglycan Identification
Glycoproteomics, a subfield of proteomics focused on glycoproteins, is a powerful approach for the identification and characterization of proteoglycans. frontiersin.orgcreative-proteomics.com This involves the comprehensive analysis of both the protein core and the attached glycan (sugar) modifications. creative-proteomics.com Mass spectrometry-based strategies are central to glycoproteomics, enabling the identification of glycoproteins by analyzing the mass-to-charge ratio of their constituent ions and providing site-specific information about glycosylation. researchgate.netcreative-proteomics.com Techniques often involve the enrichment of glycopeptides, followed by enzymatic digestion of GAG chains and analysis using nanoscale liquid chromatography tandem mass spectrometry (nLC-MS/MS). researchgate.netnih.govspringernature.com This approach has been successful in identifying novel proteoglycan core proteins and their GAG attachment sites in various organisms, including humans and C. elegans. researchgate.netnih.govspringernature.comresearchgate.net Glycoproteomics helps to reveal the structural complexity of proteoglycans and provides data for understanding their diverse functions. frontiersin.orgresearchgate.net
Glycosaminoglycan Structural Analysis
The biological functions of proteoglycans are heavily influenced by the structure and sulfation patterns of their attached glycosaminoglycan chains. Analyzing these structures is crucial for understanding proteoglycan function.
HPLC-based Disaccharide Analysis
High-Performance Liquid Chromatography (HPLC) based disaccharide analysis is a common method for structurally analyzing GAGs. This technique involves the enzymatic depolymerization of GAGs into their constituent disaccharides. These disaccharides can then be fluorescently labeled, for example, with 2-aminoacridone (B130535) (AMAC), to enhance detection sensitivity. lu.seoup.comspringernature.commdpi.com The labeled disaccharides are then separated and quantified using HPLC. lu.seoup.comspringernature.com This method provides important diagnostic and comparative structural information on sulfate patterning within the GAG chains. oup.com Standard UV detection can sometimes lack sensitivity, especially with limited biological samples, making fluorescent labeling a valuable step. oup.com A simplified procedure using prederivatization with 2-aminoacridone and reverse-phase HPLC separation has been shown to be sensitive enough to analyze as little as ~100 pg of an individual disaccharide. oup.com This allows for the analysis of over 10 ng of total glycosaminoglycan. oup.com Importantly, this method can be applied to analyze both heparan sulfate/heparin and chondroitin sulfate/dermatan sulfate species within a mixed GAG pool using the same procedure on a single column. oup.com
Capillary Electrophoresis for Glycosaminoglycan/Proteoglycan Characterization
Capillary Electrophoresis (CE) is another powerful technique for the analysis of GAGs and proteoglycans, offering high resolving power, separation efficiency, and sensitivity with low sample consumption. nih.govspringernature.comresearchgate.net CE can be used to analyze GAG-derived disaccharides, often after enzymatic depolymerization and fluorescent labeling, similar to HPLC-based methods. nih.govnih.govnih.gov Laser-induced fluorescence (LIF) detection coupled with CE can provide significantly higher sensitivity compared to traditional UV detection. nih.govnih.gov For instance, CE-LIF with AMAC derivatization is a widely used method for analyzing unsaturated disaccharides derived from GAGs. nih.gov CE methods have been developed for the simultaneous analysis of disaccharides from various GAG classes, including heparan sulfate, chondroitin sulfate/dermatan sulfate, hyaluronan, and keratan (B14152107) sulfate. nih.gov These methods allow for rapid and sensitive profiling and quantification of GAG derivative disaccharides in biological samples. nih.gov CE is also effective for studying interactions between GAGs and proteins. springernature.com
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)
Understanding how proteoglycans interact with proteins and other ligands is fundamental to elucidating their biological roles. Surface Plasmon Resonance (SPR) is a widely used label-free technique for studying biomolecular interactions in real-time. affiniteinstruments.comnih.govemory.edu SPR allows for the measurement of binding affinities and association/dissociation kinetics of complexes. nih.gov The method involves immobilizing one binding partner (the ligand) on a sensor surface and then monitoring the binding of the other partner (the analyte) as it flows over the surface. nih.govemory.edu The binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. emory.eduresearchgate.net SPR has been successfully applied to study the interaction of lipoproteins with heparan sulfate proteoglycans and lipoprotein lipase, demonstrating its utility in analyzing proteoglycan-protein interactions. acs.org Studies using SPR have revealed details about the binding capacity and kinetics of different lipoproteins to heparan sulfate. acs.org
Cell Culture Systems for Functional Assays
Cell culture systems are invaluable tools for investigating the functional roles of proteoglycans in various cellular processes, including differentiation, adhesion, and signaling. nih.govresearchgate.netfrontiersin.org These models allow for controlled environments to study the synthesis, secretion, and effects of proteoglycans. nih.gov
Embryonal Carcinoma Cell Differentiation Models
Embryonal carcinoma (EC) cells are pluripotent stem cells derived from teratocarcinomas and serve as useful models for studying differentiation. portlandpress.com Changes in proteoglycan synthesis and expression have been observed during the differentiation of EC cells. For example, studies using murine embryonal carcinoma cells (P19) have shown increased expression of perlecan (B1176706), a heparan sulfate proteoglycan, during neuronal differentiation induced by retinoic acid. nih.gov Another study using F9 embryonal carcinoma cells demonstrated increased proteoglycan synthesis and secretion upon differentiation induced by retinoic acid, with the appearance of a differentiation-specific proteoheparan sulfate species. nih.gov These models highlight the dynamic changes in proteoglycan profiles that occur during developmental processes. Studies have also examined the expression of small leucine (B10760876) rich proteoglycans like decorin and lumican during the differentiation of human embryonic stem cells, noting their increased expression in differentiated tissues compared to undifferentiated EC tissue. fortunejournals.comfortunejournals.com
Fibroblast and Dendritic Cell Models
Fibroblasts and dendritic cells are also commonly used cell culture models for studying proteoglycan function. Fibroblasts, key components of connective tissue and the extracellular matrix, synthesize and interact with various proteoglycans. criver.comphysio-pedia.com Studies using fibroblast models have investigated the synthesis, secretion, and localization of proteoglycans, as well as their roles in processes like cell adhesion and migration. nih.govbiologists.comnih.gov For instance, primary corneal stroma fibroblast cell models have been used to study the nuclear localization of heparan sulfate proteoglycans and how it is regulated by the extracellular matrix protein fibronectin. biologists.com Changes in proteoglycan composition and association with the extracellular matrix have been observed during the maturation of fibroblast adhesion sites. nih.gov
Dendritic cells (DCs) are crucial antigen-presenting cells involved in initiating and regulating immune responses. aai.orgoup.com Proteoglycans, particularly heparan sulfate proteoglycans, are present on the surface of dendritic cells and in the extracellular matrix, influencing DC biology and interactions with other immune cells like T cells. aai.orgnih.govplos.org Cell culture models using bone marrow-derived dendritic cells (BMDCs) have been employed to study the role of specific proteoglycans, such as syndecan-4, in DC maturation and their impact on tumor growth and immunity. nih.gov Studies have also investigated how soluble heparan sulfate can induce phenotypic and functional maturation of dendritic cells, suggesting a role for proteoglycan degradation products in immune response initiation. aai.org Dendritic cell models have also been used to explore the involvement of proteoglycans like biglycan (B1168362) and syndecan-1 in modulating T cell activation and immune responses. plos.orgfrontiersin.orgaai.org
Computational and Systems Biology Approaches
Computational methods enable researchers to delve into the molecular details of proteoglycan structure and function. Given the complexity of proteoglycans, which consist of a protein core and often multiple, variably sulfated GAG chains, computational approaches offer a means to model these intricate structures and their interactions in a dynamic environment. These methods range from simulating the behavior of individual molecules to analyzing large-scale biological networks.
Molecular Modeling and Docking Studies
Molecular modeling techniques are employed to build three-dimensional representations of proteoglycan core proteins and their associated GAG chains. Due to the inherent flexibility and heterogeneity of GAGs, modeling the entire proteoglycan structure at atomic resolution can be computationally demanding. However, advancements in computational power and algorithms, including coarse-grained models and molecular dynamics simulations, have made it possible to study the dynamic properties of proteoglycans and their components over longer timescales.
For Proteoglycan 19 (Tsukushi), molecular modeling focuses on the structure of its protein core, characterized by leucine-rich repeats (LRRs). nih.gov These LRR domains are known to mediate protein-protein interactions. nih.gov Molecular docking studies predict the binding orientation and affinity between Tsukushi and its interacting partners. For instance, protein-protein docking simulations have been utilized to study the interaction between Tsukushi and BUD31, a protein involved in RNA splicing. ncpsb.org.cn These studies often leverage protein structures obtained from databases like AlphaFold. ncpsb.org.cn
Glycosaminoglycan/Proteoglycan Interaction Network Analysis
Proteoglycans, including Tsukushi, function within complex biological networks by interacting with a variety of molecules, such as growth factors, cytokines, and other extracellular matrix components. nih.govwikipedia.org Analyzing these interaction networks is crucial for understanding the pleiotropic functions of proteoglycans in development, tissue homeostasis, and disease. nih.govwikipedia.org
Network analysis approaches, such as protein-protein interaction (PPI) network analysis and gene set enrichment analysis, are used to map the molecular connections involving this compound (Tsukushi). Studies on Tsukushi have employed network analysis to investigate its role in developmental signaling pathways. uniprot.org For example, gene set pathway enrichment network analysis has been performed to identify pathways enriched with genes affected by Tsukushi dysfunction. uniprot.org Furthermore, PPI network analysis, often utilizing databases like STRING, has been applied to identify proteins that interact with Tsukushi. uniprot.org
These network analyses reveal that Tsukushi is involved in regulating multiple signaling networks, including Wnt, BMP, and FGF pathways, by interacting with key molecules within these cascades. nih.govgenecards.orgnih.gov The analysis of these networks helps to elucidate how Tsukushi influences cellular processes such as proliferation, differentiation, and cell fate determination. nih.govgenecards.org
While comprehensive, quantitative data tables detailing every predicted interaction and their strengths from network analyses solely focused on this compound were not extensively available in the search results, the application of these methods has successfully identified key interacting partners and pathways modulated by Tsukushi. uniprot.orgnih.govgenecards.orgnih.gov
Data Table Example (Illustrative based on search findings):
| Interacting Partner (Tsukushi) | Type of Interaction Studied (Computational Method) | Biological Context | Source |
| BUD31 | Protein-protein docking | RNA splicing | ncpsb.org.cn |
| BMP-4 | Interaction studies (suggested by binding) | Developmental signaling | nih.gov |
| Chordin | Interaction studies (suggested by binding) | Developmental signaling | |
| FGF-8, FGF-8b, FGF-10 | Interaction studies (suggested by binding) | Developmental signaling | |
| Sox2 | Interaction studies (suggested by binding) | Stereocilia formation, neural stem cells | nih.gov |
| Wnt2b | Interaction studies (suggested by competition) | Wnt signaling, eye development, hydrocephalus | nih.gov |
| CCN2/CTGF | Binding studies | Cell communication and signaling |
Note: This table is illustrative, summarizing interactions studied in relation to Tsukushi, some of which have been investigated using computational or binding analysis methods as indicated in the sources.
Computational and systems biology approaches are powerful tools for unraveling the complex roles of this compound (Tsukushi). Molecular modeling and docking provide structural insights into its interactions, while network analysis helps to map its involvement in broader biological processes and signaling pathways. Continued application of these methods, integrated with experimental data, will further enhance our understanding of this important proteoglycan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
